![molecular formula C7H9NO B040672 1-Azatricyclo[3.3.0.02,8]octan-3-one CAS No. 122690-33-9](/img/structure/B40672.png)
1-Azatricyclo[3.3.0.02,8]octan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azatricyclo[3.3.0.02,8]octan-3-one, also known as ATPO, is a bicyclic compound that has been studied for its potential as a research tool in neuroscience. ATPO is a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which is involved in various neurological functions such as learning, memory, and synaptic plasticity.
Wirkmechanismus
1-Azatricyclo[3.3.0.02,8]octan-3-one acts as a positive allosteric modulator of mGluR5, which means it enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. This results in increased signaling through the mGluR5 pathway, leading to improved cognitive function and reduced symptoms of neurological disorders.
Biochemical and Physiological Effects:
1-Azatricyclo[3.3.0.02,8]octan-3-one has been shown to improve cognitive function in various animal models of neurological disorders. It has also been shown to reduce symptoms of addiction and withdrawal in animal models. 1-Azatricyclo[3.3.0.02,8]octan-3-one's effects on the brain are thought to be mediated through its modulation of mGluR5 signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Azatricyclo[3.3.0.02,8]octan-3-one in lab experiments is its specificity for mGluR5, which allows researchers to study the role of this receptor in various neurological functions. However, 1-Azatricyclo[3.3.0.02,8]octan-3-one's effects on other receptors or signaling pathways may also need to be considered when interpreting results. Additionally, the synthesis of 1-Azatricyclo[3.3.0.02,8]octan-3-one can be complex and time-consuming, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for research involving 1-Azatricyclo[3.3.0.02,8]octan-3-one. One area of interest is the potential use of 1-Azatricyclo[3.3.0.02,8]octan-3-one as a therapeutic agent for neurological disorders. Another area of research is the development of more potent and selective mGluR5 modulators based on the structure of 1-Azatricyclo[3.3.0.02,8]octan-3-one. Additionally, further studies are needed to fully understand the mechanisms underlying 1-Azatricyclo[3.3.0.02,8]octan-3-one's effects on mGluR5 signaling and its potential interactions with other receptors or signaling pathways.
Synthesemethoden
1-Azatricyclo[3.3.0.02,8]octan-3-one can be synthesized through a multistep process starting with the reaction of 2,5-dimethoxybenzaldehyde with nitromethane to yield 2,5-dimethoxy-beta-nitrostyrene. The nitrostyrene is then reduced to the corresponding amine using sodium borohydride. The final step involves a cyclization reaction using trifluoroacetic acid to form 1-Azatricyclo[3.3.0.02,8]octan-3-one.
Wissenschaftliche Forschungsanwendungen
1-Azatricyclo[3.3.0.02,8]octan-3-one has been used as a research tool to study the role of mGluR5 in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and addiction. Studies have shown that 1-Azatricyclo[3.3.0.02,8]octan-3-one can enhance mGluR5 signaling, leading to improved cognitive function and reduced symptoms of these disorders.
Eigenschaften
CAS-Nummer |
122690-33-9 |
---|---|
Produktname |
1-Azatricyclo[3.3.0.02,8]octan-3-one |
Molekularformel |
C7H9NO |
Molekulargewicht |
123.15 g/mol |
IUPAC-Name |
1-azatricyclo[3.3.0.02,8]octan-3-one |
InChI |
InChI=1S/C7H9NO/c9-6-3-4-1-2-5-7(6)8(4)5/h4-5,7H,1-3H2 |
InChI-Schlüssel |
CEMSMHQSNOUDAC-UHFFFAOYSA-N |
SMILES |
C1CC2C3N2C1CC3=O |
Kanonische SMILES |
C1CC2C3N2C1CC3=O |
Synonyme |
2H-Azirino[2,1,3-cd]pyrrolizin-2-one,hexahydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.